Furo[3,4-b]quinoline-1,3-dione

Organic synthesis Heterocyclic chemistry Diazo carbonyl chemistry

Furo[3,4-b]quinoline-1,3-dione (CAS 4945-42-0), also indexed as 2,3-quinolinedicarboxylic anhydride, acridinic anhydride, and quinoline-2,3-dicarboxylic acid anhydride, is a heterocyclic compound with molecular formula C11H5NO3 and exact monoisotopic mass 199.0269 g/mol. It belongs to the furoquinolinedione chemotype, characterized by a tricyclic fused system in which a furan-1,3-dione ring is annulated to the [b] face of a quinoline nucleus.

Molecular Formula C11H5NO3
Molecular Weight 199.16 g/mol
CAS No. 4945-42-0
Cat. No. B11900919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,4-b]quinoline-1,3-dione
CAS4945-42-0
Molecular FormulaC11H5NO3
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C(=N2)C(=O)OC3=O
InChIInChI=1S/C11H5NO3/c13-10-7-5-6-3-1-2-4-8(6)12-9(7)11(14)15-10/h1-5H
InChIKeyNLVZUORLSQCGFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,4-b]quinoline-1,3-dione (CAS 4945-42-0): Core Scaffold Identity, Synonyms, and Physicochemical Baseline for Procurement Decisions


Furo[3,4-b]quinoline-1,3-dione (CAS 4945-42-0), also indexed as 2,3-quinolinedicarboxylic anhydride, acridinic anhydride, and quinoline-2,3-dicarboxylic acid anhydride, is a heterocyclic compound with molecular formula C11H5NO3 and exact monoisotopic mass 199.0269 g/mol [1]. It belongs to the furoquinolinedione chemotype, characterized by a tricyclic fused system in which a furan-1,3-dione ring is annulated to the [b] face of a quinoline nucleus [2]. This anhydride functionality renders it the activated electrophilic form of quinoline-2,3-dicarboxylic acid, positioning it as a strategic intermediate in agrochemical and medicinal chemistry synthesis programs [3].

Why Furo[3,4-b]quinoline-1,3-dione Cannot Be Interchanged with Pyridine-Core Anhydrides or Reduced Furoquinoline Analogs


Substituting furo[3,4-b]quinoline-1,3-dione (CAS 4945-42-0) with pyridine-2,3-dicarboxylic anhydride (quinolinic anhydride, CAS 699-98-9) or with partially reduced furoquinoline congeners introduces consequential alterations in electrophilic reactivity, steric profile, and downstream transformation pathways. The benzo-annulated quinoline core of CAS 4945-42-0 provides a larger π-surface and altered electron distribution compared to the monocyclic pyridine analog, which Kartsev et al. demonstrated produces substantially different product distributions in reactions with diazomethane — the nature of the heterocyclic moiety exerts a 'substantial effect on the character of the parallel reactions' [1]. Furthermore, the fully oxidized 1,3-dione form possesses two reactive carbonyl electrophiles unavailable in furo[3,4-b]quinolin-1(3H)-one or 1,3-dihydrofuro[3,4-b]quinoline derivatives, which exist at different oxidation states and display distinct reactivity profiles [2]. These structural differences are not cosmetic; they translate into divergent synthetic utility, as evidenced by the anhydride form being the direct condensation partner for imidazolinone herbicide assembly, while the diacid or reduced forms require additional activation steps [3].

Quantitative Differentiation Evidence for Furo[3,4-b]quinoline-1,3-dione (CAS 4945-42-0) Against Closest Analogs


Benzo-Annulation Effect: Differential Reactivity of Quinoline-Core Anhydride vs. Pyridine-Core Anhydride with Diazomethane

In a direct comparative study, Kartsev et al. (1983) investigated the reaction of anhydrides of cinchomeronic acid (pyridine-2,3-dicarboxylic anhydride, CAS 699-98-9), quinolinic acid (pyridine-2,3-dicarboxylic anhydride positional isomer), and acridinic acid (furo[3,4-b]quinoline-1,3-dione, CAS 4945-42-0) with diazomethane. While all three share a common acylation pathway (anhydride ring opening with formation of diazo ketones), the authors explicitly report that the nature of the heterocyclic moiety — specifically whether it is a monocyclic pyridine or a benzo-annulated quinoline — has a 'substantial effect on the character of the parallel reactions' and the resulting product distribution [1]. This differential reactivity arises from the extended π-conjugation and altered electrophilicity of the quinoline-fused anhydride compared to the pyridine-fused system.

Organic synthesis Heterocyclic chemistry Diazo carbonyl chemistry

Anhydride vs. Diacid: The Activated Electrophilic Form Required for Direct Imidazolinone Herbicide Assembly

Furo[3,4-b]quinoline-1,3-dione (the anhydride) is the direct condensation partner for 2-amino-2,3-dimethylbutyramide in the synthesis of imidazolinone herbicides. US Patent 4,459,409 and EP 0 041 623 describe that quinoline-2,3-dicarboxylic acid must first be converted to the anhydride (by heating with acetic anhydride at 70–95 °C) before it can participate in the imidazolinone ring-forming step [1]. In a specific preparative example, 60 g of 2,3-quinolinedicarboxylic anhydride (CAS 4945-42-0) is added in portions to a stirred solution of 2-amino-2,3-dimethylbutyramide in acetonitrile to produce the herbicidal imidazolinone core [2]. The corresponding diacid (quinoline-2,3-dicarboxylic acid, CAS 643-38-9) cannot be used directly and requires an additional activation step, adding one synthetic operation and associated yield loss.

Agrochemical synthesis Herbicide intermediate Imidazolinone chemistry

TDP2 Inhibitor Chemotype Validation: Scaffold-Level Selectivity of the Furoquinolinedione Core Against TDP2 vs. TDP1

The furoquinolinedione chemotype — of which furo[3,4-b]quinoline-1,3-dione (CAS 4945-42-0) is the unsubstituted parent scaffold — was identified through systematic library screening as a selective TDP2 inhibitor scaffold by Yu et al. (2018) [1]. The closest characterized derivative (Compound 1: ethyl 2-methyl-4,9-dioxo-4,9-dihydrofuro[3,2-g]quinoline-3-carboxylate, sharing the identical furoquinolinedione core with an ethyl ester substituent) demonstrated recombinant human TDP2 inhibition with IC50 = 11 ± 1.0 μM, while showing no inhibition of the counter-enzyme TDP1 at concentrations up to 111 μM (>10-fold selectivity window) [1]. Selectivity was further confirmed by demonstrating no inhibition of TOP1 or TOP2 relaxing activity at 25 μM, and no induction of TOP1-DNA covalent complexes at up to 100 μM [1]. Subsequent SAR optimization of this core yielded compound 74 with IC50 = 1.9 μM (recombinant TDP2) and 2.1 μM (TDP2 in whole cell extracts) [1]. Extension work by Agama et al. (2021) confirmed the furoquinolinedione scaffold as a productive chemotype with isoxazole analog showing IC50 = 1.9 ± 0.28 μM against TDP2 [2].

Cancer therapeutics DNA repair inhibition TDP2 inhibitor Kinase selectivity

Environmental Degradation Marker: Unambiguous Identification as Imazaquin Herbicide Metabolite by HPLC-MS, ¹H NMR, and IR

Wang et al. (2007) identified furo[3,4-b]quinoline-1,3-dione (reported as quinoline-2,3-dicarboxylic anhydride, MW 199) as a specific degradation metabolite of the imidazolinone herbicide imazaquin during biodegradation by Arthrobacter crystallopoietes strain WWX-1 [1]. The metabolite was detected with a retention time (RT) of 12.9 min in HPLC analysis and was structurally confirmed by HPLC-MS, ¹H NMR, and IR spectroscopy [2]. The formation pathway involves detachment of the imidazolinone ring and cyclization to the dicarboxylic anhydride. This same metabolite was independently confirmed in soil degradation studies of imazaquin, appearing alongside the hydroxylated metabolite 2-(4-hydroxyl-5-oxo-2-imidazolin-2-yl)quinoline acid (RT 8.4 min) [2]. The dissipation half-life of imazaquin ranged from 1.51 days (at 50 μg mL⁻¹) to 4.75 days (at 200 μg mL⁻¹), with the anhydride metabolite appearing as a terminal degradation product [1].

Environmental fate Herbicide degradation Metabolite identification Imidazolinone remediation

Physicochemical Rigidity Advantage: Zero Rotatable Bonds and Defined H-Bond Acceptor Profile vs. Flexible Quinoline Derivatives

Furo[3,4-b]quinoline-1,3-dione (CAS 4945-42-0) possesses a completely rigid, planar structure with zero rotatable bonds, four hydrogen bond acceptors, and zero hydrogen bond donors, as documented in authoritative compound databases . The exact monoisotopic mass is 199.026943 g/mol with a complexity score of 315 [1]. In contrast, the reduced analog 1,3-dihydrofuro[3,4-b]quinoline gains conformational flexibility, and the ring-opened diacid form (quinoline-2,3-dicarboxylic acid) introduces two additional rotatable bonds and two hydrogen bond donors, fundamentally altering its physicochemical and ADME profile [2]. The rigid, zero-rotatable-bond architecture of the anhydride provides maximal shape complementarity for targets with constrained binding pockets — a feature exploited in the TDP2 inhibitor program where molecular docking showed the polycyclic core arranged along the DNA binding region forming polar contacts with Arg266 and Thr230 [2].

Physicochemical properties Drug-likeness Computational chemistry Quality control

Procurement-Driven Application Scenarios for Furo[3,4-b]quinoline-1,3-dione (CAS 4945-42-0) Based on Verified Differentiation Evidence


Agrochemical Intermediate: Direct-Use Building Block for Imidazolinone Herbicide Synthesis

CAS 4945-42-0 is the activated anhydride form required for direct condensation with 2-amino-2,3-dimethylbutyramide in the manufacture of imidazolinone herbicides (e.g., imazaquin). As documented in US Patent 4,459,409 and EP 0 041 623, the anhydride can be used at multi-gram scale (60 g demonstrated) without a pre-activation step, in contrast to quinoline-2,3-dicarboxylic acid which requires heating with acetic anhydride at 70–95 °C before use [1]. Procurement of the anhydride rather than the diacid eliminates one synthetic operation, reduces reagent consumption, and streamlines process scale-up — factors that directly impact the cost-of-goods in commercial herbicide intermediate supply chains. A dedicated global market report covering 2019–2024 with forecasts to 2029 exists for this specific CAS number, indicating established industrial demand [2].

Medicinal Chemistry: Validated Starting Scaffold for Selective TDP2 Inhibitor Development Programs

The furoquinolinedione chemotype — anchored by the CAS 4945-42-0 core scaffold — was identified through systematic library screening as a selective TDP2 inhibitor scaffold with >10-fold selectivity over TDP1 (no TDP1 inhibition at 111 μM for the closest characterized derivative) and no off-target activity against TOP1 or TOP2 at 25 μM [1]. The SAR established by Yu et al. (2018) across 77 analogs demonstrates that this scaffold is tractable for potency optimization, with the best derivative achieving IC50 = 1.9 μM against recombinant TDP2 and 2.1 μM in whole cell extracts. For medicinal chemistry groups initiating TDP2-targeted cancer or antiviral programs, CAS 4945-42-0 provides a pre-validated core scaffold with published synthetic routes and crystallographically confirmed structure, reducing the hit-to-lead timeline compared to de novo scaffold discovery [1].

Environmental Analytical Reference Standard: Imazaquin Metabolite Identification and Regulatory Compliance

CAS 4945-42-0 is a confirmed degradation metabolite of the imidazolinone herbicide imazaquin, identified unambiguously by HPLC-MS (RT 12.9 min, MW 199), ¹H NMR, and IR spectroscopy in both microbial biodegradation (Arthrobacter crystallopoietes WWX-1) and soil metabolism studies [1]. For environmental testing laboratories, agrochemical registrants, and regulatory bodies, this compound is an indispensable reference standard for imazaquin environmental fate monitoring, metabolite quantification in soil and water samples, and preparation of regulatory dossiers. Its commercial availability at 98% purity from multiple vendors, with supporting NMR, HPLC, and LC-MS documentation, facilitates its use as a certified reference material [2].

Synthetic Methodology Development: Heterocyclic Anhydride Reactivity Studies and Library Synthesis

The well-characterized differential reactivity of CAS 4945-42-0 compared to pyridine-core anhydrides (Kartsev et al., 1983) makes it a valuable substrate for studying electronic and steric effects of benzo-annulation on anhydride reactivity [1]. The thermolytic fragmentation behavior of quinoline-2,3-dicarboxylic anhydride has been directly compared to that of quinoxaline-2,3-dicarboxylic anhydride, providing insights into heterocycle-dependent fragmentation pathways relevant to mass spectrometric method development [2]. Additionally, microwave-assisted multicomponent reactions employing the furo[3,4-b]quinoline core have been reported for the rapid construction of compound libraries, demonstrating the scaffold's utility in diversity-oriented synthesis .

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